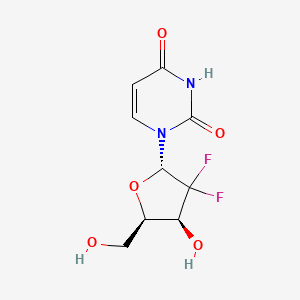

1'-Epi 2',2'-Difluoro-2'-deoxyuridine

Description

Contextualization within the Class of Halogenated Nucleoside Analogs

Halogenated nucleoside analogs represent a significant class of therapeutic agents that mimic natural nucleosides, the building blocks of DNA and RNA. The introduction of halogen atoms, such as fluorine, into the nucleoside structure can dramatically alter the molecule's biological properties. Fluorine, in particular, due to its small size and high electronegativity, can enhance metabolic stability, alter sugar pucker conformation, and influence the affinity for key enzymes involved in nucleotide metabolism and DNA synthesis.

The 2',2'-difluoro substitution on the deoxyribose sugar moiety is a hallmark of a particularly successful series of nucleoside analogs. This structural modification is central to the mechanism of action of gemcitabine (B846), which, upon intracellular phosphorylation, inhibits ribonucleotide reductase and terminates DNA chain elongation. The study of various difluorinated deoxyuridine analogs, including their different stereoisomers, is essential for a comprehensive understanding of the structure-activity relationships that govern their biological effects.

Stereoisomeric Relationship to 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine)

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Epimers are a specific type of stereoisomer that differ in configuration at only one stereogenic center. 1'-Epi 2',2'-Difluoro-2'-deoxyuridine (B193463) is an epimer of 2',2'-Difluoro-2'-deoxyuridine (dFdU), which itself is a major metabolite of gemcitabine (2',2'-Difluoro-2'-deoxycytidine). The key distinction lies in the orientation of the substituent at the 1'-position of the sugar ring.

In the biologically active form of gemcitabine and its metabolite dFdU, the nucleobase is in the β-anomeric configuration. In the 1'-epi form, this configuration is inverted. This seemingly minor change in stereochemistry can have profound consequences on the molecule's ability to interact with cellular machinery.

In preclinical research, the use of stereoisomers that are expected to be biologically inactive serves as a crucial experimental control. By comparing the effects of the active isomer with its inactive epimer, researchers can confirm that the observed biological activity is specifically due to the precise three-dimensional structure of the active compound and not to non-specific effects.

While direct literature specifically detailing the use of 1'-Epi 2',2'-Difluoro-2'-deoxyuridine as a control is not abundant, the principles of medicinal chemistry and drug design strongly support this role. The altered stereochemistry at the 1'-position would likely prevent the efficient phosphorylation of the nucleoside analog by cellular kinases, a critical step for its activation and subsequent incorporation into DNA. Therefore, 1'-Epi 2',2'-Difluoro-2'-deoxyuridine would be an ideal negative control in experiments designed to elucidate the specific mechanisms of action of gemcitabine and its metabolites.

Significance of 2',2'-Difluoro-2'-deoxyuridine as a Primary Metabolite of Gemcitabine

Gemcitabine is extensively metabolized in the body, with a significant portion being converted to 2',2'-Difluoro-2'-deoxyuridine (dFdU) by the enzyme cytidine (B196190) deaminase. nih.gov This metabolic conversion is a critical aspect of gemcitabine's pharmacology. While initially considered an inactive metabolite, further research has revealed that dFdU possesses its own biological activities.

Studies have shown that dFdU can be phosphorylated intracellularly to its mono-, di-, and triphosphate forms, albeit less efficiently than gemcitabine. These phosphorylated metabolites can then be incorporated into nucleic acids, contributing to cytotoxicity. medchemexpress.com Furthermore, dFdU has been observed to have radiosensitizing effects, enhancing the efficacy of radiation therapy in certain cancer cell lines.

The table below summarizes key findings from preclinical studies on dFdU:

| Cell Line | Finding | Reference |

| ECV304 and NCI H292 | dFdU enhances radiation-induced cell death. | |

| HepG2 and A549 | dFdU exhibits cytotoxicity with IC50 values of 3.13 and 3.92 µM, respectively. |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The interplay between gemcitabine and dFdU is complex. dFdU can compete with gemcitabine for cellular uptake through nucleoside transporters. nih.gov Interestingly, under certain conditions, the presence of dFdU can lead to an increased intracellular accumulation of the active phosphorylated forms of gemcitabine, suggesting a potential for synergistic or modulatory effects. nih.gov

Overview of Research Trajectories for Difluorinated Deoxyuridine Analogs

Research into difluorinated deoxyuridine analogs continues to be an active area of investigation. The primary goals of this research include:

Developing Prodrugs: Creating modified versions of gemcitabine and its analogs to improve their pharmacokinetic properties, such as increasing metabolic stability and oral bioavailability. nih.gov

Overcoming Drug Resistance: Designing new analogs that can bypass the mechanisms of resistance that develop to existing therapies.

Exploring Novel Therapeutic Applications: Investigating the potential of these compounds in treating a wider range of cancers and viral infections.

Understanding Mechanisms of Action: Utilizing these analogs as chemical probes to gain deeper insights into the cellular processes of nucleotide metabolism and DNA replication. thieme-connect.de

The synthesis and evaluation of a variety of stereoisomers and derivatives of difluorinated nucleosides are central to these research efforts. By systematically altering the structure of these compounds, scientists can dissect the specific contributions of different molecular features to their biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-PIYBLCFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747700 | |

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-14-7 | |

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control for Difluorinated Pyrimidine Nucleosides

Stereospecific Synthesis of Key Intermediates

The foundation of synthesizing difluorinated nucleosides lies in the preparation of chiral difluorinated sugar precursors. A common and effective strategy begins with readily available chiral starting materials to establish the correct stereochemistry early in the synthetic sequence.

One of the most pivotal intermediates is the 2-deoxy-2,2-difluororibose (B14132828) sugar moiety. nih.gov A widely adopted approach starts from D-glyceraldehyde, which is an enantiopure three-carbon building block. core.ac.uk The synthesis involves a Reformatsky-type reaction using reagents like ethyl bromodifluoroacetate. core.ac.uk This reaction elongates the carbon chain and introduces the difluoromethyl group. The reaction with D-glyceraldehyde acetonide typically yields a mixture of anti and syn diastereomers, with the anti product being the desired isomer for forming the D-erythro configuration of the final sugar. core.ac.uk

Following the key carbon-carbon bond formation, the linear sugar precursor undergoes a series of transformations. These include chromatographic separation of the desired diastereomer, deprotection of the acetonide group, and spontaneous cyclization to form a more stable lactone intermediate. core.ac.uk This lactone is a versatile precursor that can be further modified.

Another crucial class of intermediates are activated sugar derivatives prepared for the glycosylation step. Due to the electron-withdrawing nature of the difluoro group at C2', the anomeric position is less reactive. Therefore, highly reactive leaving groups are installed at the C1' position. A common intermediate is 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentofuranose-1-methanesulfonate. oup.comscite.ai This sulfonate is prepared from the corresponding difluororibofuranose by reaction with methanesulfonyl chloride. google.com The benzoyl protecting groups at the C3' and C5' positions are essential for solubility and for directing the stereochemical outcome of subsequent reactions.

| Key Intermediate | Starting Material | Key Reaction Step | Purpose |

| anti-3-(1,2-dihydroxyethyl)-3,3-difluoro-2-oxopropanoate | D-Glyceraldehyde | Reformatsky reaction with ethyl bromodifluoroacetate | Introduction of the difluoromethyl group and chain elongation. core.ac.uk |

| 2-deoxy-2,2-difluororibonolactone | anti-3-(1,2-dihydroxyethyl)-3,3-difluoro-2-oxopropanoate | Acid-mediated deprotection and cyclization | Forms a stable, key cyclic intermediate for further modification. core.ac.uk |

| 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate | 2-deoxy-2,2-difluororibonolactone | Reduction, protection, and sulfonation | An activated sugar donor for the glycosylation reaction. oup.comscite.aigoogle.com |

| Deoxynucleoside Phosphoramidites | Protected Deoxynucleosides | Phosphitylation | Key building blocks for the automated synthesis of DNA and RNA analogues. researchgate.net |

Approaches to Difluororibonolactone Synthesis

The most prominent route commences with a Reformatsky reaction between an appropriate aldehyde and a difluoroacetylating agent. Using enantiopure D-glyceraldehyde acetonide, the reaction with ethyl bromodifluoroacetate in the presence of activated zinc generates a mixture of diastereomeric products. core.ac.uk The desired anti-diastereomer, which leads to the correct ribo-configuration, is typically favored and can be separated from the syn-isomer by chromatography. core.ac.uk

Once the pure anti-isomer is isolated, the synthesis proceeds with an acidic workup using a resin like Dowex 50. This step serves a dual purpose: it removes the acetonide protecting group from the glyceraldehyde moiety and catalyzes the intramolecular cyclization (lactonization) between the newly freed hydroxyl group and the ester to furnish the γ-lactone ring. core.ac.uk The resulting 2-deoxy-2,2-difluororibonolactone is a cornerstone intermediate from which the fully functionalized furanose sugar required for glycosylation is derived. core.ac.uknih.gov

The hydroxyl groups of the lactone are then typically protected, for example, as tert-butyldimethylsilyl (TBDMS) ethers. This protected lactone is then reduced using a hydride reducing agent like diisobutylaluminium hydride (DIBAL-H) to yield the corresponding lactol, which is the protected 2-deoxy-2,2-difluororibofuranose. core.ac.uk This product is the immediate precursor for creating an activated sugar donor for the glycosylation step.

Strategies for Stereoselective Glycosylation

The formation of the N-glycosidic bond between the difluorinated sugar and the pyrimidine (B1678525) base is arguably the most critical and challenging step in the synthesis. The primary difficulty arises from the lack of a C2'-substituent that can participate in the reaction to direct the incoming nucleobase to the β-face of the furanose ring. nih.govnih.gov This often results in the formation of anomeric mixtures (α and β isomers), which necessitates careful reaction design and purification. core.ac.uk

A common strategy involves the coupling of an activated sugar donor, such as 2-deoxy-2,2-difluoro-d-ribofuranose-3,5-dibenzoate-1-methanesulfonate, with a silylated pyrimidine base, like bis-trimethylsilyluracil. scite.ai The reaction is typically promoted by a Lewis acid. However, this method often provides a low yield and poor stereoselectivity due to the deactivating effect of the gem-difluoro group at the C2' position. oup.com

An alternative and often more successful approach relies on a convergent synthesis where the pre-formed sugar and base are coupled. For the synthesis of 2'-deoxy-2',2'-difluoro-β-D-ribofuranosyl pyrimidine nucleosides, selective crystallization has proven to be a key technique for purification. scite.ai In one approach, reacting the methanesulfonate (B1217627) sugar derivative with bis-trimethylsilyluracil can produce a mixture of anomers of 2'-deoxy-2',2'-difluorouridine-3',5'-dibenzoate. scite.ai This mixture can sometimes be resolved through selective crystallization to isolate the desired β-anomer.

The table below summarizes a typical glycosylation reaction.

| Sugar Donor | Nucleobase | Promoter/Conditions | Outcome |

| 2-deoxy-2,2-difluoro-d-ribofuranose-3,5-dibenzoate-1-methanesulfonate scite.ai | Bis-trimethylsilyluracil scite.ai | Lewis Acid (e.g., TMSOTf) oup.com | Formation of an anomeric mixture of protected 2',2'-Difluoro-2'-deoxyuridine (B193463). scite.ai |

| 2-deoxy-2,2-difluoro-D-ribofuranosyl-1-arylsulfonate google.com | Silylated pyrimidine | Heat or Lewis Acid | Can provide improved β-selectivity depending on the aryl group. google.com |

Final deprotection of the benzoyl groups, typically under basic conditions, yields the target nucleoside. The separation of the final 1'-epimers often requires careful chromatography.

Derivatization Pathways for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of difluorinated pyrimidine nucleosides, medicinal chemists synthesize a variety of analogues by modifying different parts of the parent molecule. nih.gov These modifications aim to improve properties such as metabolic stability, target affinity, and cellular uptake.

One common derivatization strategy involves modifying the pyrimidine base. For instance, analogues of the related compound gemcitabine (B846) have been synthesized to prevent inactivation by the enzyme deoxycytidine deaminase. oup.com This can be achieved by introducing substituents at the C5 position of the pyrimidine ring or by creating bicyclic base analogues. oup.comoup.com These modifications can sterically hinder the approach of the deaminase enzyme.

Another pathway for derivatization is the modification of the sugar moiety, although this is less common for the 2',2'-difluoro series as this feature is often essential for activity. However, changes to the 3'- and 5'-hydroxyl groups are frequently explored. These positions can be used to attach phosphate (B84403) prodrugs, lipids, or other moieties to enhance drug delivery and cellular penetration.

The synthesis of these derivatives often employs the same core synthetic strategies, utilizing the key difluorinated lactone or furanose intermediates. The desired modifications are either incorporated into the nucleobase before the glycosylation step or are introduced in the final steps after the nucleoside has been formed. These SAR studies are crucial for optimizing the pharmacological profile of this class of compounds. nih.gov

Molecular and Cellular Mechanisms of Action in Preclinical Models

Interference with DNA Synthesis and Replication

A primary mechanism of action is the direct interference with the synthesis and replication of DNA. This occurs after the parent compound, dFdC, is metabolized within the cell into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. The cytotoxicity of the compound is strongly correlated with the amount of its analogue incorporated into the cellular DNA. nih.gov

The triphosphate metabolite, dFdCTP, acts as a competitive substrate for deoxycytidine triphosphate (dCTP) during DNA replication. researchgate.net This allows for its incorporation into the growing DNA strand by DNA polymerases. nih.govresearchgate.net Studies have demonstrated that the analogue is incorporated into the DNA of various cancer cell lines, including human lymphoblastoid CEM cells. nih.govresearchgate.net

Interestingly, the compound is also incorporated into RNA strands, although the extent varies significantly between cell lines. nih.govresearchgate.net In studies comparing human ovarian carcinoma (A2780), human leukemic (CCRF-CEM), and murine colon carcinoma (Colon 26-10) cell lines, incorporation into DNA was found to be time and concentration-dependent. nih.govresearchgate.net In contrast, incorporation into RNA appeared to be primarily dependent on concentration. nih.govresearchgate.net The ratio of incorporation into DNA versus RNA is cell-line specific. For example, in A2780 cells, the amount incorporated into DNA is approximately double that incorporated into RNA, whereas in CEM cells, the incorporation into DNA is 10 to 20 times greater than into RNA. nih.gov This incorporation into RNA represents another potential mechanism for its cytotoxic activity. nih.govresearchgate.net

Table 1: Relative Incorporation into Nucleic Acids in Various Cell Lines

| Cell Line | Primary Incorporation | DNA vs. RNA Incorporation Ratio | Reference |

|---|---|---|---|

| A2780 (Human Ovarian Carcinoma) | DNA and RNA | ~2:1 | nih.gov |

| CCRF-CEM (Human Leukemic) | Primarily DNA | 10-20:1 | nih.gov |

| Colon 26-10 (Murine Colon Carcinoma) | DNA and RNA | Not specified | nih.gov |

The incorporation of the analogue into a DNA strand does not cause immediate chain termination. Instead, it exhibits a "masked" chain termination effect. nih.gov After the dFdCMP residue is added, DNA polymerases are able to add one additional deoxynucleotide to the growing chain before a major pause in polymerization occurs. nih.gov This unique mechanism makes the incorporated drug less susceptible to removal by the 3'→5' exonuclease proofreading activity of DNA polymerase epsilon. nih.gov This effective shielding of the incorporated analogue prevents its excision and ensures the persistence of the DNA damage, ultimately leading to the inhibition of DNA synthesis and cell death. nih.govnih.gov

Inhibition of Ribonucleotide Reductase and Deoxynucleotide Pool Depletion

In addition to direct interference with DNA, the compound also targets the enzyme ribonucleotide reductase (RNR). This action is carried out by the diphosphate metabolite, dFdCDP. nih.govcsic.es RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair.

By inhibiting RNR, dFdCDP effectively reduces the intracellular concentration of deoxynucleotides, particularly dCTP. csic.esnih.gov This depletion of the natural deoxyribonucleotide pool has a dual effect: it slows down DNA synthesis and also enhances the competitive advantage of the analogue triphosphate (dFdCTP) for incorporation into DNA, a process known as self-potentiation. csic.es While RNR is a definite target, some studies suggest it may not be the primary site of inhibition in all cell types, as cell lines with increased RNR activity remained sensitive to the compound. nih.gov

Induction of Cellular Apoptosis in Cancer Cell Lines

The culmination of DNA synthesis inhibition, fraudulent incorporation into nucleic acids, and depletion of deoxynucleotide pools is the induction of programmed cell death, or apoptosis. researchgate.netmedchemexpress.com

The induction of apoptosis is a key component of the compound's cytotoxic effect. In susceptible cell lines, treatment leads to the activation of caspases, a family of proteases that are central executioners of the apoptotic pathway. nih.gov For example, in HT29 colon cancer cells, the compound's activity was associated with caspase activation, and inhibiting this process significantly reduced the drug's efficacy. nih.gov The metabolite dFdU has also been shown to arrest the cell cycle at the early S phase in ECV304 and H292 cells, which is a common trigger for apoptosis. medchemexpress.com

The extent to which apoptosis contributes to cell death is highly dependent on the specific cancer cell line. nih.gov Some cell lines are inherently more prone to undergo apoptosis in response to the drug-induced damage, while others may rely on different, non-apoptotic death mechanisms. nih.gov For instance, HT29 colon cancer cells show a substantial increase in apoptosis, whereas UMSCC-6 head and neck cancer cells and A549 lung cancer cells are sensitized to radiation by the compound through non-apoptotic pathways. nih.gov The efficacy and nature of the apoptotic response can also be influenced by the schedule of administration when used in combination with other agents. nih.govresearchgate.net

Table 2: Apoptotic and Cytotoxic Responses in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HT29 | Colon Cancer | Significant increase in apoptosis; caspase activation. | nih.gov |

| UMSCC-6 | Head and Neck Cancer | Radiosensitization via non-apoptotic mechanism. | nih.gov |

| A549 | Lung Cancer | Modest radiosensitization via non-apoptotic mechanism; dFdU is cytotoxic (IC50 = 3.92 µM). | nih.govcaymanchem.com |

| HL60, HEL | Myeloid Leukemia | Apoptosis induction observed. | nih.gov |

| HUT78, JURKAT | Lymphatic Leukemia | Apoptosis induction observed. | nih.gov |

| L1210 | Mouse Leukemia | High sensitivity to cytotoxicity (IC50 = 3.1 nM). | nih.gov |

| HepG2 | Liver Cancer | dFdU is cytotoxic (IC50 = 3.13 µM). | caymanchem.com |

| ECV304, NCI H292 | Bladder, Lung Carcinoma | dFdU induces apoptosis and arrests cell cycle in S-phase. | medchemexpress.com |

Cell Cycle Perturbations and Arrest (e.g., S-Phase Arrest)

In preclinical models, 1'-Epi 2',2'-Difluoro-2'-deoxyuridine (B193463) has been shown to induce a distinct perturbation of the cell cycle, primarily characterized by an arrest at the early S-phase. nih.gov This effect is comparable to that of its parent compound, gemcitabine (B846). nih.gov Flow cytometry analysis of human cancer cell lines, such as ECV304 and H292, treated with dFdU demonstrated a significant accumulation of cells in the S-phase of the cell cycle. nih.gov This S-phase arrest is a critical component of its mechanism of action, suggesting that the compound interferes with DNA synthesis.

Further studies in human glioblastoma cell lines have elaborated on this phenomenon. In U251 cells, which have a mutant p53, treatment with dFdU, both alone and in combination with ionizing radiation, led to a pronounced and sustained accumulation of cells in the S-phase for at least 72 hours. aacrjournals.org In contrast, D54 cells, which possess wild-type p53, exhibited a G1 block in response to radiation, and dFdU treatment did not lead to the same level of S-phase accumulation. aacrjournals.org This suggests that the ability of cells to progress into and accumulate in the S-phase following dFdU treatment may be a key determinant of its cytotoxic and radiosensitizing effects. aacrjournals.org

Radiosensitization Mechanisms in Cellular Systems

1'-Epi 2',2'-Difluoro-2'-deoxyuridine is recognized as a potent radiosensitizing agent, enhancing the cytotoxic effects of ionizing radiation in various cancer cell lines. nih.govaacrjournals.orgnih.gov The mechanisms underlying this radiosensitization are multifactorial, involving a combination of its effects on the cell cycle and nucleotide metabolism.

The radiosensitizing effect of dFdU is markedly dependent on both the concentration of the drug and the schedule of its administration relative to radiation exposure. nih.gov

Concentration Dependence: Studies on human cancer cell lines have demonstrated a clear, concentration-dependent increase in radiosensitization. nih.gov As the concentration of dFdU is increased, the dose enhancement factor (DEF), a measure of the magnitude of radiosensitization, also increases. For instance, in ECV304 cells, DEFs of 1.10, 1.60, and 2.17 were observed following treatment with 10, 25, and 50 µM of dFdU, respectively. nih.gov Similarly, in H292 cells, DEFs of 1.08, 1.31, and 1.60 were achieved with 25, 50, and 100 µM of dFdU. nih.gov

Schedule Dependence: The timing between dFdU treatment and radiation is a critical determinant of its radiosensitizing efficacy. The greatest effect is observed when radiation is delivered during or immediately after dFdU exposure. nih.govnih.gov Research has shown that the dose enhancement factors decrease as the interval between dFdU treatment and radiation increases from 0 to 24 hours. nih.gov This indicates that the presence of the drug or its immediate downstream effects are necessary for maximal radiosensitization. In vitro studies with gemcitabine, the parent compound of dFdU, also support this, showing that the effectiveness of the combined treatment is highest when cells are irradiated at the end of the drug exposure period. nih.gov

| Cell Line | dFdU Concentration (µM) | Dose Enhancement Factor (DEF) |

|---|---|---|

| ECV304 | 10 | 1.10 |

| 25 | 1.60 | |

| 50 | 2.17 | |

| H292 | 25 | 1.08 |

| 50 | 1.31 | |

| 100 | 1.60 |

A key molecular mechanism contributing to the radiosensitizing properties of dFdU is its ability to deplete the intracellular pools of deoxyadenosine (B7792050) triphosphate (dATP). aacrjournals.orgnih.gov This depletion is a consequence of the inhibition of ribonucleotide reductase by the diphosphate metabolite of gemcitabine, which is structurally related to dFdU's metabolic pathway. aacrjournals.org

In human pancreatic cancer cell lines Panc-1 and BxPC-3, radiosensitization by dFdU was observed to occur when dATP pools were depleted to a level below approximately 1 micromolar. nih.gov This effect was independent of the intracellular levels of the cytotoxic metabolite of gemcitabine, suggesting that dATP depletion itself is a critical event in radiosensitization. nih.gov

Further evidence comes from studies on human glioblastoma cell lines. In U251 cells, which were effectively radiosensitized by dFdU, treatment with radiosensitizing concentrations of the drug led to an approximately 80% depletion of dATP within 4 hours. aacrjournals.org In contrast, in D54 cells, which were not radiosensitized by dFdU, even higher concentrations of the drug failed to deplete dATP by more than 30% within the same timeframe. aacrjournals.org

The interplay between dATP depletion and cell cycle progression appears to be crucial. The results suggest that for radiosensitization to occur, not only is dATP depletion necessary, but the cells must also be able to progress into the S-phase following treatment with dFdU and radiation. aacrjournals.org The inability of D54 cells to both significantly deplete dATP and accumulate in the S-phase likely accounts for their resistance to dFdU-mediated radiosensitization. aacrjournals.org

| Cell Line | dFdU-Mediated Radiosensitization | dATP Depletion | Cell Cycle Effect |

|---|---|---|---|

| U251 | Yes | ~80% within 4 hours | Accumulation in S-phase |

| D54 | No | <30% within 4 hours | G1 block |

Preclinical Efficacy Studies in Cellular and in Vivo Models Non Human

Cytotoxicity in Various Cancer Cell Lines (e.g., HepG2, A549)

The metabolite of gemcitabine (B846), 2',2'-difluorodeoxyuridine (dFdU), has demonstrated notable cytotoxicity in various cancer cell lines. In studies involving human hepatocellular carcinoma (HepG2) and human lung carcinoma (A549) cells, dFdU showed significant cytotoxic effects. nih.govmedchemexpress.com The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 3.13 µM for HepG2 cells and 3.92 µM for A549 cells after prolonged exposure. medchemexpress.comcaymanchem.com

The mechanism of this cytotoxicity is linked to its cellular uptake and metabolism. The human concentrative nucleoside transporter 1 (hCNT1) significantly enhances the uptake of dFdU into cells. nih.gov Once inside the cell, dFdU is phosphorylated to its active triphosphate form, dFdU-TP. This metabolite is then incorporated into both DNA and RNA, a process that correlates with its cytotoxic activity. nih.gov The accumulation of dFdU-TP and its subsequent incorporation into nucleic acids disrupt normal cellular processes, leading to cell cycle arrest and ultimately, cell death. nih.govmedchemexpress.com

Interactive Data Table: Cytotoxicity of 2',2'-Difluorodeoxyuridine (dFdU) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 3.13 | medchemexpress.comcaymanchem.com |

| A549 | Human Lung Carcinoma | 3.92 | medchemexpress.comcaymanchem.com |

Radiosensitization in Tumor Cell Lines

The compound 2',2'-difluorodeoxyuridine (dFdU), a metabolite of gemcitabine, has been shown to act as a radiosensitizer, enhancing the cell-killing effects of radiation therapy in cancer cells. medchemexpress.com This effect is both concentration-dependent and schedule-dependent, as observed in ECV304 and H292 cell lines. medchemexpress.com The radiosensitizing properties of dFdU are linked to its ability to induce apoptosis and cause cell cycle arrest, particularly in the early S phase. medchemexpress.com

Gemcitabine (dFdCyd), the parent compound of dFdU, is a potent radiosensitizer in both rodent and human tumor cells. nih.gov Studies on human pancreatic cancer cell lines, Panc-1 and BxPC-3, demonstrated that non-cytotoxic concentrations of gemcitabine could produce significant radiation enhancement ratios of 1.7-1.8. nih.gov This sensitization was correlated with the depletion of intracellular dATP pools to levels below approximately 1 micromolar, an effect caused by the inhibition of ribonucleotide reductase by the diphosphate (B83284) metabolite of gemcitabine. nih.govaacrjournals.org The ability of gemcitabine to cause cells to accumulate in the S-phase of the cell cycle, a phase known for radioresistance, and still enhance radiation-induced cytotoxicity suggests it may interfere with DNA damage repair pathways. aacrjournals.org In vivo studies using a mouse model with squamous cell carcinoma also indicated that a twice-weekly regimen of gemcitabine with radiation might offer a better therapeutic index compared to a once-weekly schedule. nih.gov

Antiviral Activity in Viral Replication Models (e.g., Poliovirus)

While direct studies on the antiviral activity of 1'-Epi 2',2'-Difluoro-2'-deoxyuridine (B193463) against poliovirus are not prominent in the available literature, the broader class of nucleoside analogs, including gemcitabine, has been investigated for antiviral properties. Gemcitabine has been identified as a broad-spectrum antiviral agent, showing activity against both DNA and RNA viruses. nih.govmdpi.com For instance, gemcitabine has been reported to inhibit the replication of SARS-CoV-2. mdpi.comnih.gov

The mechanism of antiviral action for many nucleoside analogs involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). nih.gov These analogs, after being converted to their triphosphate form within the cell, act as mimics of natural nucleosides. nih.gov They are then incorporated into the growing viral RNA chain by the viral polymerase. This incorporation can lead to the termination of the RNA chain, or introduce mutations, thereby inhibiting viral replication. nih.gov The antiviral efficacy of gemcitabine derivatives has been linked to their ability to target viral RNA replication and/or transcription. nih.gov

Combination Studies with Other Therapeutic Agents in Preclinical Settings

Preclinical studies have explored the combination of gemcitabine with other therapeutic agents to enhance its efficacy. In the context of antiviral therapy, gemcitabine has shown a synergistic effect when combined with remdesivir (B604916) against SARS-CoV-2. mdpi.comnih.gov This suggests that combining nucleoside analogs could be a viable strategy for treating viral infections. nih.gov In cancer therapy, gemcitabine is often used in combination with other chemotherapeutic agents like cisplatin (B142131). cancernetwork.com Furthermore, gemcitabine phosphoramidate (B1195095) prodrugs have been synthesized to bypass resistance mechanisms such as deficiency in deoxycytidine kinase, showing efficacy in such resistant cell lines. nih.gov

Mechanisms of Resistance to Difluorinated Nucleoside Analogs in Preclinical Settings

Role of Deoxycytidine Kinase (dCK) Activity

Deoxycytidine kinase (dCK) is a critical enzyme in the activation of many nucleoside analogs, including the difluorinated compound gemcitabine (B846). rsc.orgnih.gov This enzyme catalyzes the initial and rate-limiting phosphorylation step, converting the prodrug into its active monophosphate form. rsc.orgnih.gov Consequently, the level of dCK activity within cancer cells is a primary determinant of their sensitivity or resistance to these therapeutic agents.

Resistance to gemcitabine has been strongly correlated with reduced dCK activity. rsc.orgnih.gov Tumor cells with lower dCK expression or function are less efficient at activating the drug, leading to lower intracellular concentrations of the active triphosphate metabolite and, therefore, diminished cytotoxic effect. rsc.org Studies in various human and mouse tumor cell lines have demonstrated a direct relationship between dCK activity and the radiosensitizing effects of gemcitabine, with an excellent correlation (r = 0.99) observed between specific dCK enzymatic activity and the extent of radiosensitization. nih.govmdpi.com

In bladder cancer cell lines, for instance, acquired resistance to gemcitabine was associated with a significant decrease in both dCK mRNA and protein levels. lgcstandards.comnih.gov Conversely, the re-expression of dCK in these resistant cells was able to restore sensitivity to the drug. lgcstandards.comnih.gov Kinetic studies have shown that while gemcitabine is a good substrate for dCK, its phosphorylation can be inhibited by the natural cellular pool of deoxycytidine 5'-triphosphate (dCTP), suggesting a feedback mechanism that can also contribute to resistance. mdpi.com

Table 1: Correlation of dCK Activity with Gemcitabine Radiosensitization in Various Cell Lines This table is based on data from studies on gemcitabine and is presented here as a model for the potential role of dCK in resistance to difluorinated nucleoside analogs.

| Cell Line (Cancer Type) | dCK Specific Activity (pmol/h/mg protein) | Radiosensitization (Dose Modification Factor) | Reference |

| Human Bladder Cancer (RT112) | High | 1.42 | lgcstandards.comnih.gov |

| Human Bladder Cancer (CAL29) | High | 1.55 | lgcstandards.comnih.gov |

| Human Bladder Cancer (T24) | High | 1.63 | lgcstandards.comnih.gov |

| Human Bladder Cancer (VMCUB1) | Moderate | 1.47 | lgcstandards.comnih.gov |

| Mouse Tumor Line 1 | High | ~1.5 | mdpi.com |

| Mouse Tumor Line 2 | Moderate | ~1.2 | mdpi.com |

| Mouse Tumor Line 3 | Low | ~1.0 | mdpi.com |

| Mouse Tumor Line 4 | Very Low | ~0.8 | mdpi.com |

Impact of Cytidine (B196190) Deaminase (CDA) Expression and Activity

Cytidine deaminase (CDA) is an enzyme involved in the pyrimidine (B1678525) salvage pathway that plays a significant role in the inactivation of nucleoside analogs like gemcitabine. nih.gov CDA catalyzes the deamination of gemcitabine, converting it into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.govnih.gov Therefore, high levels of CDA expression and activity within tumor cells can be a major mechanism of drug resistance. nih.gov

Increased CDA activity leads to rapid degradation of the parent drug, reducing the intracellular concentration available for activation by dCK and subsequent incorporation into DNA. nih.gov This mechanism of resistance is supported by observations that CDA overexpression is often associated with chemoresistance to cytidine analog-based therapies. nih.gov Kinetic studies have confirmed that gemcitabine is a good substrate for CDA. mdpi.com The potential to overcome this resistance mechanism has been explored through the use of CDA inhibitors, such as tetrahydrouridine, which could increase the therapeutic effectiveness of the drug. mdpi.com

Interestingly, while dFdU is considered an inactive metabolite of gemcitabine, some studies have shown that it possesses its own cytotoxic and radiosensitizing properties, although it is generally less potent than the parent compound. nih.gov The formation of dFdU is significant, as its plasma half-life can be substantially longer than that of gemcitabine.

Influence of Nucleoside Transporters (e.g., hENT1, hENT2)

The entry of hydrophilic nucleoside analogs such as gemcitabine into cancer cells is not achieved by passive diffusion but is mediated by specialized nucleoside transporter proteins. The two main families of these transporters are the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). rsc.org The expression and function of these transporters are crucial for drug uptake and are, therefore, significant determinants of sensitivity and resistance.

The human equilibrative nucleoside transporter 1 (hENT1) is considered the major transporter for gemcitabine. Reduced expression or absence of hENT1 on the surface of tumor cells can severely limit the uptake of the drug, leading to resistance. Several studies have suggested that hENT1 expression levels may serve as a predictive biomarker for the efficacy of gemcitabine treatment in various cancers, including pancreatic cancer. Both hENT1 and hENT2 are capable of transporting gemcitabine.

The metabolite dFdU has also been shown to be a substrate for both hENT1 and hENT2, and it can act as a competitive inhibitor of gemcitabine transport. This interaction is complex, as dFdU can initially limit gemcitabine uptake but may enhance its net retention over longer periods. The cellular uptake and cytotoxicity of dFdU itself are significantly enhanced by the presence of hCNT1. nih.gov Therefore, the expression patterns of various nucleoside transporters on a tumor cell can create a complex interplay that determines the net intracellular concentration and efficacy of difluorinated nucleoside analogs. rsc.org

Table 2: Key Proteins in Resistance to Difluorinated Nucleoside Analogs This table summarizes the roles of key proteins in the context of gemcitabine resistance and provides a framework for understanding potential resistance to its analogs.

| Protein | Function | Impact of Altered Activity on Resistance | Reference |

| Deoxycytidine Kinase (dCK) | Activates drug via phosphorylation | Decreased activity leads to resistance | rsc.orgnih.govnih.gov |

| Cytidine Deaminase (CDA) | Inactivates drug via deamination | Increased activity leads to resistance | nih.govmdpi.com |

| Human Equilibrative Nucleoside Transporter 1 (hENT1) | Mediates drug uptake into the cell | Decreased expression/function leads to resistance | |

| Human Equilibrative Nucleoside Transporter 2 (hENT2) | Mediates drug uptake into the cell | Role in resistance is less defined but contributes to uptake |

Other Molecular Determinants of Resistance

Once activated to its triphosphate form, the primary mechanism of action of gemcitabine involves the inhibition of ribonucleotide reductase, leading to a depletion of the deoxynucleotide pools required for DNA synthesis. rsc.org It is also incorporated into DNA, leading to chain termination and the induction of apoptosis (programmed cell death). rsc.org Therefore, alterations in these downstream pathways can confer resistance.

Other potential determinants of resistance include:

Alterations in Ribonucleotide Reductase: Changes in the expression or sensitivity of this enzyme can affect the drug's efficacy. rsc.org

Upregulation of DNA Repair Mechanisms: Enhanced ability of cancer cells to repair the DNA damage induced by the drug can lead to survival and resistance.

Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can allow cancer cells to evade drug-induced cell death. rsc.org

Alterations in Thymidylate Synthase (TS): One of the metabolites of gemcitabine, dFdUMP, has been shown to competitively inhibit TS, an enzyme crucial for DNA synthesis. lgcstandards.com Resistance to gemcitabine has been observed in cell lines where this inhibitory effect on TS is absent. lgcstandards.com

These factors contribute to a multi-faceted resistance profile, and a comprehensive understanding of these determinants is crucial for developing strategies to overcome chemoresistance in preclinical and clinical settings.

Structure Activity Relationship Sar Studies and Analog Development

Impact of Fluorine Substitutions on Biological Activity

The introduction of two fluorine atoms at the C2' position of the deoxyribose ring is a critical modification that profoundly influences the compound's chemical properties and biological activity. The high electronegativity of the fluorine atoms creates significant charge polarization effects. This substitution pattern is known to increase the chemical stability of the glycosidic bond, particularly in acidic environments.

The gem-difluoro group also has a significant impact on the synthesis of these nucleosides. During the coupling of the sugar and base moieties, the strong electron-withdrawing effect of the C2' difluoro group can deactivate the leaving group at the C1' (anomeric) position. cardiff.ac.uk This deactivation can reduce the stereoselectivity of the reaction, often leading to the formation of a mixture of anomers—the biologically desired β-anomer and the corresponding α-anomer (also referred to as the 1'-epimer). cardiff.ac.uk This necessitates careful separation and purification to isolate the active β-isomer, highlighting the indirect but crucial role of the fluorine atoms in influencing the stereochemical outcome of the synthesis, which in turn is critical for biological function.

Investigations into Modified Ribose Sugar Moieties

The stereochemistry of the ribose sugar is a paramount determinant of the biological activity for nucleoside analogs. Modifications to the sugar ring, particularly at the C1' anomeric carbon, have been a key focus of investigation.

The term "1'-Epi 2',2'-Difluoro-2'-deoxyuridine" refers to the α-anomer of the molecule, where the nucleobase is in an alpha configuration relative to the sugar ring, as opposed to the natural beta (β) configuration. In the context of nucleoside analogs, the β-anomer is typically the biologically active form. For the closely related compound gemcitabine (B846) (the cytidine (B196190) analog), the α-anomer is considered an impurity in the manufacturing process. Patents related to the synthesis of gemcitabine describe processes for enriching the desired β-anomer by removing or converting the unwanted α-anomer, which is treated as a byproduct. wipo.int This strongly implies that the 1'-Epi (α-anomer) form of these 2',2'-difluoro nucleosides is biologically inactive or significantly less potent than the β-anomer.

Further SAR studies have explored other modifications to the sugar moiety. A series of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides—the L-enantiomers corresponding to the biologically active D-isomers—were synthesized and evaluated as potential antiviral agents. nih.gov Despite testing a wide variety of nucleobases, these L-analogs were found to be largely inactive against HIV-1, HBV, and HSV, with only one adenine (B156593) derivative showing moderate activity. nih.gov This demonstrates the strict stereochemical requirement of the ribose core for enzymatic recognition and biological activity.

| Ribose Moiety Modification | Compound Type | General Biological Activity | Source(s) |

| β-anomer (Standard) | 2',2'-difluoro-2'-deoxycytidine (Gemcitabine) | High antitumor activity | nih.gov |

| α-anomer (1'-Epi) | Gemcitabine α-anomer | Considered an inactive impurity | cardiff.ac.uk |

| L-erythro-pentofuranosyl | L-analogs of 2',2'-difluoronucleosides | Generally inactive | nih.gov |

Base Moiety Modifications and Their Biological Implications

While the sugar component is critical, modifications to the pyrimidine (B1678525) or purine (B94841) base also have significant biological implications. In the development of 2',2'-difluoro nucleoside analogs, various base moieties have been attached to the sugar scaffold to explore their potential as antiviral or anticancer agents.

In a study focused on the L-enantiomers of 2',2'-difluoro nucleosides, a wide range of bases were utilized. nih.gov These included not only uracil (B121893) but also thymine, cytosine, 5-fluorocytosine, 5-iodocytosine, and various purines such as adenine, guanine, and inosine. The results indicated that for the L-sugar scaffold, nearly all base modifications resulted in inactive compounds. nih.gov The sole exception was the adenine analog (2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl adenine), which exhibited moderate anti-HIV-1 activity. nih.gov This suggests that while the correct sugar stereochemistry is the primary driver of activity, a specific base (adenine in this case) can sometimes confer activity even on a generally unfavorable sugar scaffold.

Other research into different nucleoside scaffolds has systematically explored substitutions at the 5-position of the uracil ring. These studies have led to the identification of inhibitors for enzymes like thymidylate synthase, a key target in cancer therapy. nih.gov

| Base Moiety on 2',2'-difluoro-L-erythro-pentofuranosyl Sugar | Biological Activity Screened | Result | Source(s) |

| Adenine | Anti-HIV-1 | Moderately Active (EC₅₀ = 3.4 µM) | nih.gov |

| Guanine | Anti-HIV-1, HBV, HSV | Inactive | nih.gov |

| Inosine | Anti-HIV-1, HBV, HSV | Inactive | nih.gov |

| Thymine | Anti-HIV-1, HBV, HSV | Inactive | nih.gov |

| Cytosine | Anti-HIV-1, HBV, HSV | Inactive | nih.gov |

| 5-Iodocytosine | Anti-HIV-1, HBV, HSV | Inactive | nih.gov |

Development of Novel Analogs for Enhanced Efficacy or Specificity

The development of novel analogs based on the 2',2'-difluoro-2'-deoxyribose scaffold has been a major goal of medicinal chemistry efforts. The primary success story from this scaffold is gemcitabine (2',2'-difluoro-2'-deoxycytidine), which was initially synthesized as a potential antiviral agent but was later found to possess potent antitumor activity against a range of solid tumors. elsevierpure.comnih.gov The simple change from a uracil base (in dFdU) to a cytosine base (in gemcitabine) dramatically alters the compound's biological profile, turning it into a highly effective anticancer drug. nih.gov

Attempts to enhance efficacy or discover new activities have also involved creating enantiomeric versions of these drugs. The synthesis of the 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides was based on the premise that some L-nucleosides had shown equal or greater potency than their natural D-counterparts. nih.gov However, for the 2',2'-difluoro series, this strategy did not yield broadly active compounds, reinforcing the idea that the D-configuration of the ribose sugar is essential for the activity of this particular class of nucleosides. nih.gov

The collective SAR data indicates that biological activity for 2',2'-difluoronucleosides is highly dependent on specific stereochemistry, with the β-D-anomer being required for significant potency. While base modifications can modulate activity, they cannot typically rescue an unfavorable sugar conformation, as seen with the general inactivity of the α-anomers and L-enantiomers.

Advanced Analytical and Pharmacokinetic Methodologies in Preclinical Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitation in Biological Matrices

The precise quantification of 2',2'-Difluoro-2'-deoxyuridine (B193463) (dFdU), a major metabolite of gemcitabine (B846), in various biological matrices is critical for pharmacokinetic studies. A sensitive, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed and validated for this purpose. nih.gov This methodology allows for the simultaneous measurement of both gemcitabine (dFdC) and its metabolite, dFdU. nih.gov

The assay utilizes a small sample volume, such as 25 μL of plasma or 5 mg of brain tissue, which undergoes protein precipitation for extraction. nih.gov The subsequent analysis involves injecting a small volume (1 μL) of the diluted supernatant into an HPLC system for reverse-phase chromatographic separation. nih.gov A key feature of this method is the use of positive/negative ion switching in the mass spectrometer. nih.gov Detection of dFdC and its internal standard is performed in the positive ion mode, while dFdU and its corresponding internal standard are monitored in the negative ion mode. nih.gov This dual-mode detection is handled by a triple quadrupole-linear ion trap mass spectrometer using multiple reaction monitoring (MRM). nih.gov

The method demonstrates excellent linearity, precision, and accuracy across a range of concentrations relevant to preclinical studies. nih.gov Validation parameters such as selectivity, sensitivity, matrix effects, recovery, and stability have been thoroughly assessed to ensure reliable and reproducible results. nih.gov This LC-MS/MS approach represents a significant improvement over previous methods by simplifying sample extraction and reducing the total analysis time. nih.gov

Table 1: LC-MS/MS Assay Calibration Ranges for dFdU This table illustrates the validated calibration curve ranges for the quantification of 2',2'-Difluoro-2'-deoxyuridine (dFdU) in different biological matrices.

| Biological Matrix | Analyte | Calibration Curve Range |

| Mouse Plasma | dFdU | 250–50,000 ng/mL |

| Mouse Brain Tissue | dFdU | 1–40 ng/mg |

| Data sourced from a validated LC-MS/MS method for preclinical pharmacokinetic studies. nih.gov |

Microdialysis and Bioanalytical Techniques for In Vivo Sampling

Microdialysis is a powerful in vivo sampling technique used extensively in preclinical research to continuously monitor the concentrations of endogenous and exogenous substances within the extracellular fluid of tissues. nih.govnih.gov This method involves implanting a small, semipermeable probe into a target tissue, such as the brain. biorxiv.org A physiological solution, known as the perfusate, is slowly pumped through the probe. biorxiv.org As the perfusate circulates, molecules from the surrounding interstitial fluid diffuse across the membrane into the probe, driven by the concentration gradient. biorxiv.org The resulting fluid, or dialysate, is then collected for analysis. nih.gov

A significant advantage of microdialysis is its ability to sample the unbound, pharmacologically active concentration of a compound directly at the site of action in awake and behaving animals. wustl.edu This provides real-time kinetic data that is often not achievable with traditional methods that rely on terminal tissue collection. wustl.edu The technique is versatile and can be used to measure a wide variety of small molecules. wustl.edu

For a compound like 1'-Epi 2',2'-Difluoro-2'-deoxyuridine, microdialysis could be applied in preclinical models to study its distribution into specific tissues, such as tumors or the central nervous system. By coupling the collected dialysate to a highly sensitive analytical method like LC-MS/MS, researchers can determine the tissue-specific pharmacokinetic profile, including the rate of penetration and elimination from the target site. The efficiency of recovery across the dialysis membrane is influenced by factors like the flow rate of the perfusate and the molecular weight of the analyte. biorxiv.org

Studies of Intracellular Nucleotide Pools

Once inside a cell, 2',2'-Difluoro-2'-deoxyuridine (dFdU), like its parent compound gemcitabine (dFdC), can be phosphorylated by cellular kinases to form its corresponding nucleotide mono-, di-, and triphosphates (dFdUMP, dFdUDP, and dFdUTP). nih.gov The formation of these nucleotides is a critical step, as the triphosphate form is often the pharmacologically active species that can interfere with nucleic acid synthesis.

Studies conducted on peripheral blood mononuclear cells (PBMCs) from patients treated with gemcitabine have provided insight into the formation and accumulation of dFdU nucleotides. nih.gov Although dFdU is the major metabolite of gemcitabine found in plasma, the intracellular concentrations of its phosphorylated forms are significantly lower than those of the active gemcitabine nucleotides (dFdCDP and dFdCTP). nih.gov This suggests that the phosphorylation of dFdU may be less efficient than that of dFdC or that the resulting dFdU nucleotides are more rapidly eliminated from the cell. nih.gov

Assessment of Intracellular Pharmacokinetics in Cellular Models and Animal Tissues

The assessment of intracellular pharmacokinetics involves studying the processes that govern the concentration of a drug and its metabolites over time within the cell. For nucleoside analogs like 2',2'-Difluoro-2'-deoxyuridine (dFdU), this includes membrane transport, phosphorylation to active nucleotides, and subsequent elimination. nih.govnih.gov

In a study analyzing PBMCs from patients receiving gemcitabine, the intracellular exposure to dFdU was found to be higher than that of the parent drug, gemcitabine. nih.gov However, the conversion of this intracellular dFdU into its phosphorylated nucleotides was limited. nih.gov The resulting concentrations of dFdUMP, dFdUDP, and particularly the active triphosphate dFdUTP, were much lower than the corresponding active nucleotides of gemcitabine. nih.gov

Table 2: Intracellular Pharmacokinetic Parameters in PBMCs This table compares the intracellular exposure (AUC₀₋₂₄ ₕ) of gemcitabine (dFdC), its metabolite 2',2'-Difluoro-2'-deoxyuridine (dFdU), and their respective active triphosphates in peripheral blood mononuclear cells (PBMCs).

| Compound | Mean Intracellular AUC₀₋₂₄ ₕ (μM*h) |

| Gemcitabine (dFdC) | 95 |

| 2',2'-Difluoro-2'-deoxyuridine (dFdU) | 1650 |

| Gemcitabine triphosphate (dFdCTP) | 2640 |

| 2',2'-Difluoro-2'-deoxyuridine triphosphate (dFdUTP) | 312 |

| Data sourced from a study on the intracellular pharmacokinetics of gemcitabine and its metabolites. nih.gov |

Prodrug Strategies and Delivery Systems for Nucleoside Analogs

Design and Evaluation of Orally Available Prodrugs

A primary objective in the development of nucleoside analog therapeutics is to achieve effective oral administration. This requires masking the hydrophilic nature of the parent drug to enhance its passage through the gastrointestinal tract.

Esterification of the hydroxyl groups in the sugar moiety of nucleoside analogs is a common strategy to increase their lipophilicity and, consequently, their membrane permeability. For gemcitabine (B846), various amino acid ester prodrugs have been synthesized and evaluated. These prodrugs can leverage amino acid transporters that are often overexpressed in cancer cells, potentially leading to targeted delivery.

For instance, studies on gemcitabine have shown that creating 5'-mono-amino acid ester prodrugs can significantly enhance cellular uptake compared to the parent drug. nih.gov The permeability of these prodrugs across Caco-2 cell monolayers, a model of the intestinal epithelium, was found to be substantially higher than that of gemcitabine. nih.gov Dipeptide monoester prodrugs of gemcitabine have also demonstrated improved permeability and increased drug concentrations in plasma after in situ mouse perfusion, indicating their potential for oral delivery. mdpi.com

Table 1: Comparative Permeability of Gemcitabine and its Prodrugs

| Compound | Permeability Enhancement (relative to Gemcitabine) | Cell Line | Reference |

| 5'-mono-amino acid ester prodrugs | 3.8–4.5-fold | Caco-2 | nih.gov |

| Dipeptide monoester prodrugs | Exhibited superior permeability | Mouse Jejunum | mdpi.com |

This data is for gemcitabine and its prodrugs. The effect on 1'-Epi 2',2'-Difluoro-2'-deoxyuridine (B193463) would need to be experimentally determined.

Peptidomimetic approaches involve conjugating the nucleoside analog with peptides or peptide-like molecules to utilize peptide transporters. This strategy can enhance absorption and provide a degree of tumor selectivity. nih.gov The enzymatic stability of these prodrugs is a critical factor, with studies showing that prodrugs with D-configuration amino acids are more enzymatically stable than those with L-configuration amino acids. nih.gov

Targeted Delivery Systems (e.g., Nanoparticle Formulations)

Targeted delivery systems aim to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic toxicity. Nanoparticle-based formulations have emerged as a promising platform for achieving this goal. Various types of nanoparticles, including liposomes, polymeric nanoparticles, and micelles, have been explored for the delivery of gemcitabine and could conceptually be applied to its 1'-epimer.

For example, a gemcitabine-lipid conjugate has been synthesized and shown to have promising activity and lower toxicity in in-vivo models. nih.gov Another approach involves the use of tocopherol poly(ethylene glycol) succinate (B1194679) (TPGS)-gemcitabine prodrug micelles, which were found to be resistant to deamination by cytidine (B196190) deaminase and showed improved cytotoxicity against pancreatic cancer cells. rsc.org

Table 2: Examples of Nanoparticle Formulations for Gemcitabine Delivery

| Formulation | Key Features | Outcome | Reference |

| Gemcitabine-lipid conjugate | Enhanced lipophilicity | Promising in vivo efficacy and lower toxicity | nih.gov |

| TPGS-gemcitabine prodrug micelles | Resistance to deamination, self-assembly | Improved cytotoxicity against cancer cells | rsc.org |

| Vitamin E succinate–GEM prodrug micelles | High encapsulation efficiency (>95%) | Enhanced stability and cell growth inhibition | mdpi.com |

This data is for gemcitabine-based formulations. The formulation of 1'-Epi 2',2'-Difluoro-2'-deoxyuridine into such systems would require specific investigation.

Modulation of Metabolism for Improved Bioavailability and Efficacy (e.g., Cytidine Deaminase Inhibitors)

A major metabolic pathway that inactivates many cytidine-based nucleoside analogs is deamination by cytidine deaminase (CDA), which converts the cytidine analog to its less active uridine (B1682114) counterpart. nih.govresearchgate.net In the case of gemcitabine, this leads to the formation of 2',2'-difluoro-2'-deoxyuridine (dFdU). nih.govresearchgate.net The rapid inactivation by CDA is a significant contributor to the poor oral bioavailability of gemcitabine. nih.gov

A key strategy to overcome this is the co-administration of a CDA inhibitor. Tetrahydrouridine (THU) is a potent inhibitor of CDA. nih.govresearchgate.net Studies in mice have demonstrated that the oral co-administration of THU with gemcitabine significantly increases the oral bioavailability of gemcitabine from 10% to 40%. nih.gov This is achieved by inhibiting the first-pass metabolism of gemcitabine in the gut and liver. nih.gov

This approach of modulating metabolism could be highly relevant for a uridine analog like 1'-Epi 2',2'-Difluoro-2'-deoxyuridine, although the specific metabolic pathways and enzymes involved would need to be elucidated for this particular epimer. While dFdU, the metabolite of gemcitabine, has shown some cytotoxic activity, the primary therapeutic effect is attributed to the parent compound. nih.govcaymanchem.com Therefore, preventing its formation is a key therapeutic strategy.

The interaction between gemcitabine and its deaminated metabolite, dFdU, is complex. While dFdU can compete with gemcitabine for cellular uptake, it has also been shown to increase the net intracellular accumulation of the parent drug over time, potentially by modulating the rate of its intracellular phosphorylation. nih.govnih.gov

Q & A

Q. How can researchers differentiate 1'-Epi 2',2'-Difluoro-2'-deoxyuridine from structurally similar nucleoside analogs (e.g., gemcitabine or 2'-deoxyuridine) in experimental settings?

Methodological Answer:

- Structural Confirmation : Use NMR spectroscopy (e.g., -NMR) to resolve differences in fluorine substitution patterns and sugar moiety stereochemistry. For example, the 1'-epi configuration alters the spatial arrangement of the arabinofuranose ring compared to gemcitabine (2',2'-difluoro-2'-deoxycytidine) .

- Chromatographic Separation : Employ ion-pair HPLC with a sodium pentane-1-sulfonate mobile phase to resolve retention time differences between epimers and metabolites .

- Mass Spectrometry : LC-MS/MS with MRM transitions can distinguish molecular weight differences (e.g., 1'-Epi 2',2'-Difluoro-2'-deoxyuridine vs. dFdU [2',2'-difluoro-2'-deoxyuridine]) based on fragmentation patterns .

Q. What are the primary synthetic routes for 1'-Epi 2',2'-Difluoro-2'-deoxyuridine, and how can purity be optimized?

Methodological Answer:

- Synthesis from Gemcitabine : Hydrolysis of gemcitabine (2',2'-difluoro-2'-deoxycytidine) under controlled acidic conditions yields 2',2'-difluoro-2'-deoxyuridine (dFdU), with epimerization at the 1'-position achieved via stereoselective enzymatic or chemical methods .

- Purification : Use reverse-phase chromatography (C18 columns) with UV detection at 265 nm to isolate the epimer. Purity validation requires ≥95% purity by HPLC-UV and confirmation via - and -NMR .

Q. What analytical methods are recommended for quantifying 1'-Epi 2',2'-Difluoro-2'-deoxyuridine in biological matrices?

Methodological Answer:

- LC-MS/MS : A validated method using deuterated internal standards (e.g., dFdU-d4) can quantify the compound in plasma or tissue homogenates with a lower limit of quantification (LLOQ) of 1 ng/mL. Mobile phase: 0.1% formic acid in water/acetonitrile .

- Ion-Pair HPLC : For non-MS labs, use a sodium pentane-1-sulfonate ion-pairing agent (10 mM) with UV detection at 254 nm. Retention time: ~8.5 minutes under isocratic conditions .

Advanced Research Questions

Q. How does 1'-Epi 2',2'-Difluoro-2'-deoxyuridine contribute to drug resistance in cancer models, and how can this be experimentally validated?

Methodological Answer:

- Mechanistic Studies : Overexpression of cytidine deaminase (Cda) in pancreatic cancer models converts gemcitabine to dFdU, reducing cytotoxic activity. Knockdown of Cda via siRNA or CRISPR-Cas9 restores gemcitabine sensitivity .

- Metabolite Profiling : Use -NMR to monitor intracellular dFdU accumulation in resistant cell lines. Correlate with RNA-seq data to identify upregulated pathways (e.g., ribonucleotide reductase, Rrm2) .

Q. What experimental approaches are used to assess the pharmacokinetic-pharmacodynamic (PK-PD) relationship of 1'-Epi 2',2'-Difluoro-2'-deoxyuridine in preclinical models?

Methodological Answer:

- Tissue Distribution : Administer radiolabeled -dFdU to mice and quantify radioactivity in plasma, brain, and tumors via scintillation counting. Brain penetration is typically <1% due to poor blood-brain barrier permeability .

- Metabolite Kinetics : Use compartmental modeling (e.g., NONMEM) to estimate clearance rates and conversion ratios between gemcitabine, dFdU, and their triphosphate forms .

Q. How can researchers reconcile contradictory data on 2'-deoxyuridine analogs as biomarkers of DNA damage versus nucleoside metabolism?

Methodological Answer:

- Context-Specific Assays : In oxidative stress models (e.g., ionizing radiation), measure 2'-deoxyuridine via LC-MS/MS and correlate with 8-oxo-dG levels to distinguish DNA damage from metabolic turnover .

- Isotopic Tracing : Use -labeled uridine to track incorporation into DNA vs. salvage pathways in early-stage adenocarcinomas .

Q. What strategies are employed to isolate and characterize epimeric impurities (e.g., 1'-Epi derivatives) during nucleoside analog synthesis?

Methodological Answer:

- Chiral Chromatography : Use a CHIRALPAK® AD-H column with heptane/ethanol mobile phase to resolve epimers. Confirm absolute stereochemistry via X-ray crystallography or NOESY NMR .

- Stability Testing : Subject epimers to accelerated degradation conditions (40°C/75% RH) and monitor isomerization rates via HPLC-UV .

Q. How can gene expression profiling elucidate the role of 1'-Epi 2',2'-Difluoro-2'-deoxyuridine in nucleoside analog resistance?

Methodological Answer:

- RNA-Seq : Compare transcriptomes of gemcitabine-resistant vs. sensitive pancreatic cancer organoids. Focus on pathways like pyrimidine metabolism (e.g., TYMS, DPYD) and drug efflux transporters (e.g., ABCG2) .

- qPCR Validation : Design primers for resistance markers (e.g., Rrm1, Rrm2, Cda) and normalize to housekeeping genes (e.g., GAPDH) using ΔΔCt analysis .

Data Contradiction Analysis

Q. Why do studies report conflicting cytostatic activities of 1'-Epi 2',2'-Difluoro-2'-deoxyuridine compared to its parent compound?

Critical Analysis:

- Metabolic Context : dFdU lacks the 4-amino group of gemcitabine, preventing conversion to the active triphosphate form. Its cytostatic activity is 100-fold lower in thymidylate synthase inhibition assays .

- Experimental Design Variability : Discrepancies arise from differences in cell lines (e.g., Mycoplasma-contaminated cultures show exaggerated deamination rates) and endpoint assays (e.g., MTT vs. clonogenic survival) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.